Cas no 2172004-03-2 (2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid)

2-(1-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered 2-methylbutanoyl group and a pyrrolidine acetic acid moiety, enhancing conformational control during solid-phase peptide assembly. The Fmoc protecting group ensures compatibility with standard Fmoc/tBu SPPS protocols, while the branched alkyl chain may improve peptide stability and reduce aggregation. This compound is particularly valuable for introducing constrained, non-natural amino acid motifs into peptide sequences, enabling precise modulation of secondary structure and bioactivity. Its high purity and defined stereochemistry make it suitable for research requiring exacting standards in medicinal chemistry and bioconjugation.
2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid structure
2172004-03-2 structure
Product name:2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
CAS No:2172004-03-2
MF:C27H32N2O5
MW:464.553387641907
CID:6254694
PubChem ID:165874469

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
    • 2172004-03-2
    • EN300-1495786
    • 2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
    • Inchi: 1S/C27H32N2O5/c1-3-27(2,25(32)29-13-12-18(15-29)14-24(30)31)17-28-26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,3,12-17H2,1-2H3,(H,28,33)(H,30,31)
    • InChI Key: RJPVXJPNAXGRCV-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N1CCC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 735
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.7

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1495786-0.05g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
0.05g
$2829.0 2023-05-26
Enamine
EN300-1495786-50mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1495786-2500mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495786-10000mg
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1495786-0.25g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
0.25g
$3099.0 2023-05-26
Enamine
EN300-1495786-0.1g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
0.1g
$2963.0 2023-05-26
Enamine
EN300-1495786-1.0g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
1g
$3368.0 2023-05-26
Enamine
EN300-1495786-2.5g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
2.5g
$6602.0 2023-05-26
Enamine
EN300-1495786-0.5g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
0.5g
$3233.0 2023-05-26
Enamine
EN300-1495786-5.0g
2-(1-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid
2172004-03-2
5g
$9769.0 2023-05-26

Additional information on 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid

Introduction to 2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic Acid (CAS No. 2172004-03-2)

2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid, identified by its CAS number 2172004-03-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its intricate structure, which includes a pyrrolidine core appended with various functional groups. The presence of a fluoren-9-yl methoxycarbonyl moiety and a methylbutanoyl side chain contributes to its unique chemical properties, making it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound is highly relevant to the design of bioactive molecules. The pyrrolidine ring is a common pharmacophore in many drugs due to its ability to interact with biological targets in a favorable manner. Specifically, the fluoren-9-yl methoxycarbonyl group enhances the lipophilicity and metabolic stability of the molecule, while the methylbutanoyl side chain provides additional binding interactions. These features make the compound an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and optimizing small molecules that can modulate biological pathways associated with various diseases. The compound in question has been studied for its potential role in inhibiting key enzymes involved in cancer progression. Preliminary studies have suggested that it may interfere with the activity of enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation. By targeting these enzymes, the compound could potentially disrupt aberrant signaling pathways that drive tumor growth.

Moreover, the fluoren-9-yl methoxycarbonyl moiety is particularly noteworthy due to its role in enhancing the pharmacokinetic properties of drug candidates. This group is often incorporated into molecules to improve their solubility and bioavailability, thereby increasing their therapeutic efficacy. Additionally, the methylbutanoyl side chain contributes to the compound's ability to bind tightly to biological targets, ensuring prolonged interaction and sustained activity.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-yl methoxycarbonyl group necessitates careful handling of reagents and catalysts to avoid unwanted side reactions. Similarly, the attachment of the methylbutanoyl side chain requires optimization to maximize efficiency and minimize byproduct formation. These synthetic challenges highlight the complexity of working with such intricate molecular structures.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting wet-lab experiments. By leveraging machine learning algorithms and molecular docking studies, scientists can identify potential binding interactions between this compound and target proteins. These computational approaches have been instrumental in guiding experimental design and accelerating the drug discovery process.

In addition to its potential applications in oncology, this compound has also been explored for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria by interfering with essential metabolic pathways. This dual functionality makes it a versatile candidate for developing broad-spectrum therapeutic agents capable of addressing multiple health challenges.

The development of novel drug candidates is a multifaceted process that involves extensive characterization at both chemical and biological levels. Spectroscopic techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structural integrity of the compound, while chromatographic methods ensure its purity. Biological assays are then conducted to evaluate its potency against relevant targets, providing insights into its therapeutic potential.

The role of fluoren derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their ability to modulate various biological processes due to their unique structural features. The fluoren-9-yl methoxycarbonyl group, in particular, has been shown to enhance drug-like properties such as solubility and metabolic stability, making it a valuable component in drug design.

As research continues to evolve, new methodologies for synthesizing complex molecules are being developed. Techniques such as flow chemistry and continuous manufacturing offer advantages such as improved efficiency and scalability, which are critical for translating laboratory discoveries into commercial products. The synthesis of this compound serves as an excellent example of how these advanced techniques can be applied to produce high-value pharmaceutical intermediates.

The future prospects for this compound are promising, with ongoing studies aimed at further optimizing its pharmacological properties. By fine-tuning its structure, researchers hope to enhance its selectivity and reduce potential side effects. Additionally, exploring new synthetic routes could lead to more cost-effective production methods, making it more accessible for clinical development.

In conclusion,2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanoyl}pyrrolidin-3-yl)acetic acid (CAS No. 2172004-03-2) represents a significant advancement in pharmaceutical chemistry. Its intricate structure and multifunctional nature make it a valuable candidate for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. As research progresses, this compound is poised to play a crucial role in addressing some of today's most pressing health challenges.

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